

# Physicochemical properties of 2-Hydrazinyl-4,6-dimethylpyrimidine

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## Compound of Interest

Compound Name:	2-Hydrazinyl-4,6-dimethylpyrimidine
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An In-depth Technical Guide to the Physicochemical Properties of **2-Hydrazinyl-4,6-dimethylpyrimidine**

## Authored by: A Senior Application Scientist Abstract

**2-Hydrazinyl-4,6-dimethylpyrimidine** is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a wide array of biologically active molecules. Its unique structural features, particularly the reactive hydrazinyl moiety attached to the pyrimidine core, make it an invaluable building block for drug discovery and materials science. This guide provides a comprehensive analysis of its core physicochemical properties, detailed experimental protocols for their characterization, and insights into its reactivity and applications. The information presented herein is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound for synthetic and analytical applications.

## Introduction: The Strategic Importance of 2-Hydrazinyl-4,6-dimethylpyrimidine

Heterocyclic compounds form the backbone of medicinal chemistry, with a significant number of pharmaceuticals containing these structural motifs.<sup>[1]</sup> Among them, pyrimidine derivatives are of paramount importance, constituting the core of nucleobases in DNA and RNA. 2-

**Hydrazinyl-4,6-dimethylpyrimidine** (HDMP) emerges as a particularly strategic intermediate. [2][3] Its utility stems from the high reactivity of the hydrazinyl group, which can readily undergo condensation and cyclization reactions to form more complex heterocyclic systems such as pyrazoles and triazolopyrimidines.[1][4]

These resulting structures are often associated with a broad spectrum of biological activities, including anticancer, antifungal, antiviral, and plant growth-stimulating properties.[1] Furthermore, HDMP has been identified as a potent acrolein scavenger, a property with therapeutic potential in conditions like diabetic retinopathy.[1] This guide aims to consolidate the essential physicochemical data and methodologies related to HDMP, providing a foundational resource for its effective utilization in research and development.

## Core Molecular and Physicochemical Profile

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis, formulation, and biological assays.

### Chemical Identity

Identifier	Value	Source
IUPAC Name	(4,6-dimethylpyrimidin-2-yl)hydrazine	PubChem[5]
CAS Number	23906-13-0	Sigma-Aldrich
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>4</sub>	PubChem[5]
SMILES	CC1=CC(=NC(=N1)NN)C	PubChem[5]
InChIKey	PHTHKSNQCOCOHM-UHFFFAOYSA-N	Sigma-Aldrich
Synonyms	2-Hydrazino-4,6-dimethylpyrimidine, (4,6-Dimethyl-pyrimidin-2-yl)-hydrazine	PubChem[5]

### Tabulated Physicochemical Properties

The properties of HDMP have been determined through both experimental analysis and computational prediction. It is crucial to distinguish between these values, as experimental data generally represent greater accuracy for practical applications.

Property	Experimental Value	Predicted Value	Source
Molecular Weight	-	138.17 g/mol	PubChem[5]
Monoisotopic Mass	-	138.090546336 Da	PubChem[5]
Appearance	White crystalline powder	-	ChemBK[2]
Melting Point	171-173 °C	80.37 °C	ChemBK[2], Chemchart[6]
Boiling Point	321.4 °C	255.64 °C	ChemBK[2], Chemchart[6]
Water Solubility	Slightly soluble	81835.7 mg/L	ChemBK[2], Chemchart[6]
Solubility Profile	Soluble in acid, alcohol, and ether	-	ChemBK[2]
XLogP3	-	0.6	PubChem[5]
Purity (Typical)	97%	-	Sigma-Aldrich

Note on Discrepancies: The significant difference between experimental and predicted melting and boiling points highlights the limitations of in silico models for complex heterocyclic molecules. Experimental values should always be prioritized for laboratory work. Similarly, the predicted high water solubility contrasts with the experimental observation of it being "slightly soluble," which may be due to strong crystal lattice energy that must be overcome for dissolution.

## Spectroscopic Characterization: The Fingerprint of HDMP

Structural confirmation and purity assessment of HDMP rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's architecture.

- Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) Spectroscopy:  $^1\text{H}$  NMR is essential for confirming the proton environment of the molecule. The spectrum will characteristically show signals for the two methyl groups, the lone proton on the pyrimidine ring, and the protons of the hydrazinyl group.<sup>[5][7]</sup> The integration and splitting patterns of these signals are definitive for structural verification.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are commonly used. The fragmentation pattern, which involves characteristic losses from the molecular ion, can provide further structural evidence.<sup>[5][8][9]</sup> For HDMP, the molecular ion peak at  $m/z$  138 is a key identifier.<sup>[5]</sup>
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of HDMP, typically acquired using a KBr-pellet technique, will display characteristic absorption bands for N-H stretching of the hydrazine group, C=N stretching within the pyrimidine ring, and C-H stretching of the methyl and aromatic groups.<sup>[5]</sup>

## Authoritative Experimental Protocols

To ensure reproducibility and accuracy, standardized experimental protocols are indispensable. The following sections detail validated methods for the synthesis and characterization of key physicochemical properties of HDMP.

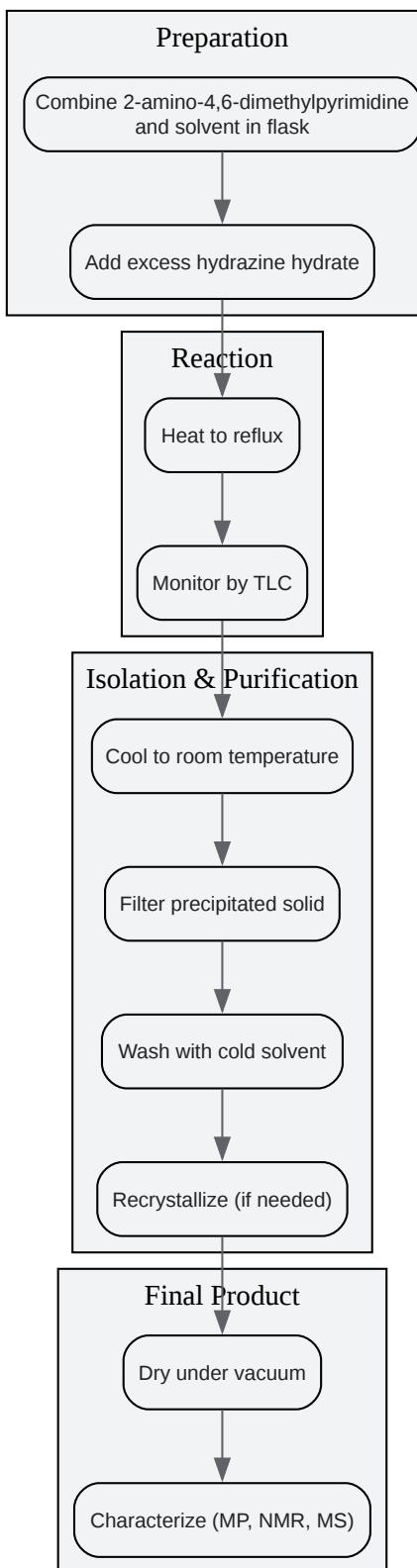
### Protocol: Synthesis of 2-Hydrazinyl-4,6-dimethylpyrimidine

This protocol is based on the established nucleophilic substitution reaction of a suitable pyrimidine precursor with hydrazine.<sup>[2]</sup> The choice of 2-amino-4,6-dimethylpyrimidine as a starting material is common due to its commercial availability.<sup>[10][11]</sup>

**Principle:** The amino group at the C2 position of the pyrimidine ring is displaced by the more nucleophilic hydrazine, typically under heating, to yield the desired product.

## Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-4,6-dimethylpyrimidine (1.0 eq) and an appropriate solvent (e.g., ethanol or a higher boiling point solvent like ethylene glycol).
- Reagent Addition: Add an excess of hydrazine hydrate (e.g., 3-5 eq) to the suspension.
- Heating: Heat the reaction mixture to reflux. The reaction time is typically prolonged and should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
- Isolation: Collect the solid product by vacuum filtration.
- Purification: Wash the collected solid with a cold solvent (e.g., water or ethanol) to remove excess hydrazine and other impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
- Drying & Characterization: Dry the purified white crystalline powder under vacuum. Confirm the identity and purity of the final product using melting point analysis, NMR, and MS.



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Fig. 1: Workflow for the synthesis of HDMP.

# Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

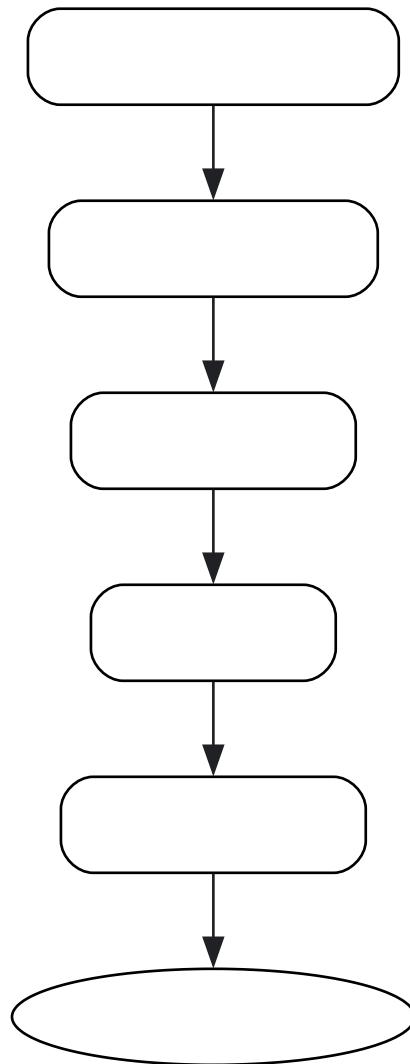
The shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound, providing a reliable value for drug development and formulation studies.[\[12\]](#)

**Principle:** An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved states. The concentration of the compound in the filtered supernatant is then measured.

## Step-by-Step Methodology:

- **Sample Preparation:** Add an excess amount of HDMP (e.g., 10 mg) to a known volume of aqueous buffer (e.g., 1 mL of PBS, pH 7.4) in a glass vial. The excess solid should be clearly visible.
- **Equilibration:** Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for at least 24 hours to ensure equilibrium is achieved. A preliminary time-course experiment is recommended to confirm the time to reach equilibrium.
- **Phase Separation:** After equilibration, allow the suspension to stand undisturbed for at least 1 hour to let the undissolved solid settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant.
- **Filtration:** Filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microscopic particles. Discard the first few drops of the filtrate to avoid errors from filter adsorption.
- **Quantification:** Accurately dilute the filtrate with a suitable solvent and determine the concentration of HDMP using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

- Calculation: The solubility is reported in units such as mg/mL or  $\mu$ M.



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Fig. 2: Shake-flask method for solubility determination.

## Chemical Reactivity and Synthetic Applications

The synthetic versatility of HDMP is primarily dictated by the nucleophilicity of the terminal nitrogen of the hydrazinyl group. This site readily attacks electrophilic centers, leading to the formation of a diverse range of heterocyclic products.

- Formation of Triazolopyrimidines: Reaction with reagents like benzoyl chloride or ethyl chloroformate leads to cyclization, forming fused 1,2,4-triazolo[4,3-a]pyrimidine systems.<sup>[1]</sup> These scaffolds are of significant interest in medicinal chemistry.

- Formation of Pyrazoles: Condensation with 1,3-dicarbonyl compounds, such as acetylacetone or trifluoromethyl-β-diketones, is a classic route to substituted pyrazoles.[1][4] The reaction conditions (neutral vs. acidic) can influence the regioselectivity and the final product, which may be a pyrazole or a 5-hydroxypyrazoline intermediate.[4][13]
- Intermediate in Drug Synthesis: HDMP serves as a key raw material for the synthesis of various molecules with potential applications as drugs, pesticides, and dyes.[2] Its derivatives have been investigated for a wide range of biological activities, making it a valuable starting point for lead optimization campaigns in drug discovery.[1]

## Safety, Handling, and Storage

Proper handling of HDMP is essential to ensure laboratory safety.

- Hazards: The compound is classified as harmful if swallowed (Acute Tox. 4).[5] It may cause skin and eye irritation.[2]
- Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this chemical.[2] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[2]
- Storage: Store HDMP in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidants and strong acids.[2] For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.

## Conclusion

**2-Hydrazinyl-4,6-dimethylpyrimidine** is a high-value synthetic intermediate with a well-defined physicochemical profile. Its utility is anchored in the predictable reactivity of its hydrazinyl group, which provides a gateway to a rich variety of complex heterocyclic structures pertinent to pharmaceutical and agrochemical research. The data and protocols compiled in this guide offer a robust framework for scientists to confidently and effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

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